molecular formula C20H20N6O5 B105543 Quinaspar CAS No. 18921-65-8

Quinaspar

Cat. No.: B105543
CAS No.: 18921-65-8
M. Wt: 424.4 g/mol
InChI Key: RJMVWPJFVJJJLO-HNNXBMFYSA-N
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Description

Quinaspar, chemically designated as (VIII.70), is an L-aspartate analogue in the quinazoline series, developed as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . It demonstrates significant antiproliferative activity against leukemia cell lines, particularly L1210/TC cells, with an IC50 value of 52 nM, outperforming methotrexate (MTX, IC50 = 237 nM) in vitro . This compound’s mechanism involves competitive inhibition of DHFR, disrupting DNA synthesis and cellular replication. Notably, its enantiomeric form (D-quinaspar) exhibits distinct pharmacokinetic properties, including enhanced cellular uptake but reduced intracellular retention due to faster efflux rates .

Properties

CAS No.

18921-65-8

Molecular Formula

C20H20N6O5

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1

InChI Key

RJMVWPJFVJJJLO-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methotrexate (MTX)

MTX, a well-established DHFR inhibitor, serves as a benchmark for antifolate agents. Key differences include:

  • Cellular Uptake : Quinaspar’s L-enantiomer has a lower transport affinity (Ki = 38 pM) than MTX (Ki = 5.0 pM) but achieves superior intracellular accumulation (free drug ratio: 8.9 vs. 5.4 for MTX) .
  • Efflux Dynamics : this compound’s D-enantiomer exhibits a threefold higher efflux rate than its L-form, reducing its net efficacy despite higher initial uptake .

Methasquin (VIII.71) and Chloroasquin (VIII.72)

These 5-substituted derivatives of this compound (5-methyl and 5-chloro, respectively) show slightly reduced potency:

Compound IC50 (nM) in L1210/TC Cells
This compound 52
Methasquin 68
Chloroasquin 79

Despite lower activity, both derivatives retain greater potency than MTX, highlighting the importance of the quinazoline scaffold .

Enantiomeric Comparison: D-Quinaspar vs. L-Quinaspar

The D-enantiomer of this compound demonstrates paradoxical pharmacokinetics:

  • Uptake Efficiency : Ki = 7.7 pM (vs. 38 pM for L-Quinaspar), indicating superior membrane transport .
  • Efflux Limitation : Rapid efflux (threefold higher rate constant) negates its uptake advantage, resulting in lower net intracellular concentration .

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